molecular formula C13H15BrN2O2 B168813 Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate CAS No. 174180-42-8

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

Cat. No. B168813
Key on ui cas rn: 174180-42-8
M. Wt: 311.17 g/mol
InChI Key: UKADXNQNCAFGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859007

Procedure details

A stirring solution of 53.4 g (0.23 mol) of 1-tert-butoxycarbonyl-3-methylindazole, prepared as in Part B, in 1.0 L of CCl4 is heated to reflux, and then a mixture of 45.1 g (0.25 mol, 1.1 equiv) of N-bromosuccinimide and 5.7 g (23.5 mmol, 0.1 equiv) of benzoyl peroxide is added portionwise over 5 min as a solid. The resulting solution is heated at reflux for 4.5 h, then cooled to RT. The reaction mixture is filtered through a pad of Celite to remove the precipitated succinimide, and the solvent is removed in vacuo. Purification of the crude material by gradient silica gel flash column chromatography using hexane/EtOAc 15/1 to hexane/EtOAc 3/1 as eluent afforded 43.2 of the title compound as a white solid: 1H NMR (CDCl3, 300 MHz) δ8.20 (d, 1H, J=7.8), 7.88 (d, 1H, J=7.8), 7.60 (dd, 1H, J=7.3, 7.3), 7.41 (dd, 1H, J=7.3, 7.3), 4.91 (s, 2H), 1.77 (s, 9H); ;TLC Rf =0.56 (EtOAc/Hexane 1/5).
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([CH3:17])=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Br:18]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:18][CH2:17][C:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[N:9]=1

Inputs

Step One
Name
Quantity
53.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1N=C(C2=CC=CC=C12)C
Step Two
Name
Quantity
45.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
is added portionwise over 5 min as a solid
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 h
Duration
4.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
to remove the precipitated succinimide
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by gradient silica gel flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrCC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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